molecular formula C21H23NO4S B1390355 Fmoc-alpha-methyl-DL-methionine CAS No. 147108-43-8

Fmoc-alpha-methyl-DL-methionine

Cat. No. B1390355
M. Wt: 385.5 g/mol
InChI Key: XVPHAVLGYDEOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Fmoc-alpha-methyl-DL-methionine is a modified form of methionine, where the alpha carbon is replaced with a methyl group and the amino group is protected with a Fmoc (9-fluorenylmethoxycarbonyl) group . The molecule contains a total of 52 bonds, including 29 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfide .


Chemical Reactions Analysis

Fmoc-α-Me-Met is believed to act as an inhibitor of enzymes involved in protein folding, such as chaperones. It is believed to bind to the active sites of these enzymes, preventing them from folding proteins.


Physical And Chemical Properties Analysis

Fmoc-alpha-methyl-DL-methionine is a white to off-white powder with a molecular weight of 385.48 g/mol. It has a melting point of 224-226°C and is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Safety And Hazards

While specific safety and hazard information for Fmoc-alpha-methyl-DL-methionine was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Fmoc-α-methyl-DL-methionine has been used in peptide and protein synthesis, where it can be incorporated as a unique building block to modulate protein structure and function . It has also been used in the development of novel biomaterials . Future research may continue to explore these applications and potentially discover new ones.

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-21(19(23)24,11-12-27-2)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPHAVLGYDEOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-alpha-methyl-DL-methionine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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